![molecular formula C7H4Cl2F2N2 B8236593 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8236593.png)
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic organic compound with the molecular formula C7H4Cl2F2N2. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves several steps. One common method includes the reaction of 2,4-dichloro-5,6-dihydrocyclopenta[d]pyrimidine with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-50°C .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and temperature control ranging from 0-100°C. Major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5,6-dihydrocyclopenta[d]pyrimidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
7,7-Difluoro-5,6-dihydrocyclopenta[d]pyrimidine: Lacks the chlorine atoms, leading to variations in its applications and reactivity.
This compound: A closely related compound with slight structural differences that can affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and make it valuable in various applications .
Properties
IUPAC Name |
2,4-dichloro-7,7-difluoro-5,6-dihydrocyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2N2/c8-5-3-1-2-7(10,11)4(3)12-6(9)13-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYMQUENGQVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
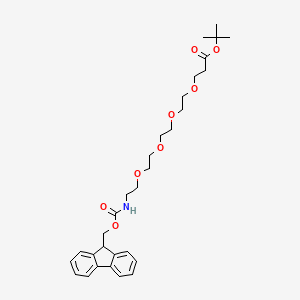
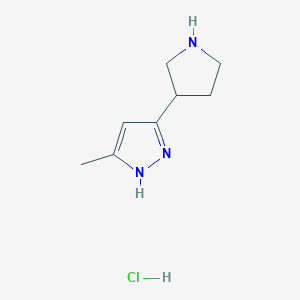
![1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)
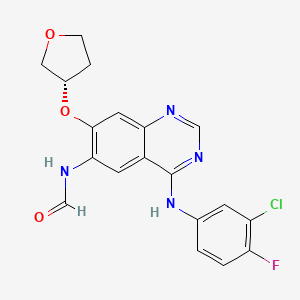
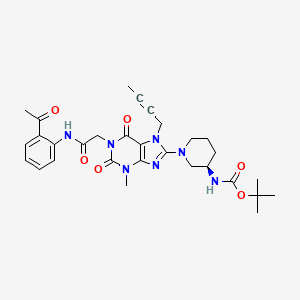

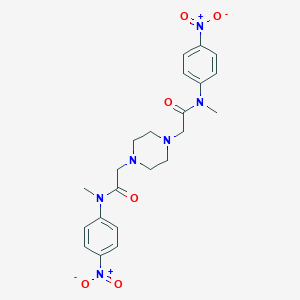
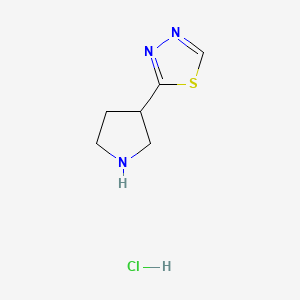
![N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B8236580.png)
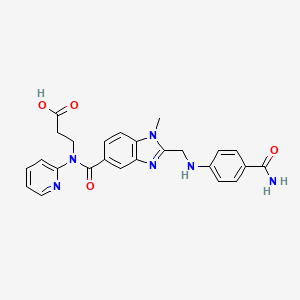

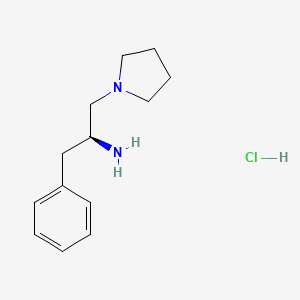
![Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity)](/img/structure/B8236628.png)
